5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Overview
Description
“5’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C11H12ClN . It is widely used in scientific experiments .
Molecular Structure Analysis
The molecular structure of this compound is based on the spiro[cyclopropane-1,4’-isoquinoline] skeleton, with a chlorine atom at the 5’ position . The molecular weight is 193.67 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.67 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Scientific Research Applications
Bronchodilator Activity
- Okuda, Yoshida, Hirota, and Sasaki (2012) investigated the reaction of 5-amino-1,2-dihydrofuro[2,3-c]isoquinolines with dibromoalkanes, yielding products including 2′,3′-dihydrospiro[cyclopropane-1,6′(5′H)-imidazo[2,1-a]isoquinolin]-5′-ones. Some of these products demonstrated significant bronchodilator activity (Okuda, Yoshida, Hirota, & Sasaki, 2012).
Synthesis and Antifungal Activity
- Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, and Tanaka (2008) synthesized a series of new spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, which showed activity against Candida albicans in vitro (Maruoka et al., 2008).
Synthesis of Isoquinoline Derivatives
- Aghekyan, Mkryan, Noravyan, Asatryan, Muradyan, and Panosyan (2015) reported on the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopropane-1,4′-isoquinoline]-1′-carboxamide with various compounds, leading to new propanediol derivatives and aminopropanols of the tetrahydroisoquinoline series (Aghekyan et al., 2015).
Chemical Reactions and Structure Analysis
- Goti, Brandi, Danza, Guarna, Donati, and Sarlo (1989) explored the rearrangement of isoxazoline-5-spiro derivatives under thermolytic conditions, leading to the formation of N-bridgehead bicyclic compounds and providing insights into the chemical structure of these compounds (Goti et al., 1989).
Biological Activity Testing
- Shirai, Yashiro, and Sato (1969) synthesized spiro derivatives for testing biological activities, such as anti-cholinesterase activity (Shirai, Yashiro, & Sato, 1969).
Safety And Hazards
properties
IUPAC Name |
5-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-9-3-1-2-8-6-13-7-11(4-5-11)10(8)9/h1-3,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYSFQXREUCXBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716964 | |
Record name | 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
CAS RN |
885269-14-7 | |
Record name | 5′-Chloro-2′,3′-dihydrospiro[cyclopropane-1,4′(1′H)-isoquinoline] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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